2-(3-Bromophenyl)cyclopropanecarboxylic acid
Overview
Description
2-(3-Bromophenyl)cyclopropanecarboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids. It is characterized by the presence of a cyclopropane ring attached to a benzene ring substituted with a bromine atom at the third position. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Bromophenyl)cyclopropanecarboxylic acid typically involves a substitution reaction between a bromine atom on a benzene ring and a hydrogen atom on cyclopropane. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can form various substituted cyclopropane derivatives.
Scientific Research Applications
2-(3-Bromophenyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Used in the synthesis of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Similar structure but with the bromine atom at the fourth position.
1-(3-Bromophenyl)cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.
1-(3-Chlorophenyl)cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(3-Bromophenyl)cyclopropanecarboxylic acid is unique due to its specific substitution pattern and the presence of a cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2-(3-bromophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKBKSZJAIBOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626946 | |
Record name | 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91445-84-0 | |
Record name | 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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